molecular formula C16H17NO4 B5752515 2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid

2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid

Cat. No.: B5752515
M. Wt: 287.31 g/mol
InChI Key: DUCSZMIJGJYKKG-UHFFFAOYSA-N
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Description

2-[(5-tert-Butylfuran-2-carbonyl)amino]benzoic acid is an organic compound that features a furan ring substituted with a tert-butyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid typically involves the following steps:

    Formation of 5-tert-butylfuran-2-carboxylic acid:

    Amidation Reaction: The 5-tert-butylfuran-2-carboxylic acid is then reacted with 2-aminobenzoic acid under suitable conditions to form the desired compound. This reaction often requires the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-[(5-tert-Butylfuran-2-carbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound’s furan ring and benzoic acid moiety allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    5-tert-Butylfuran-2-carboxylic acid: Shares the furan ring structure but lacks the benzoic acid moiety.

    2-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the furan ring.

Uniqueness: 2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid is unique due to the combination of the furan ring and benzoic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-16(2,3)13-9-8-12(21-13)14(18)17-11-7-5-4-6-10(11)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCSZMIJGJYKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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